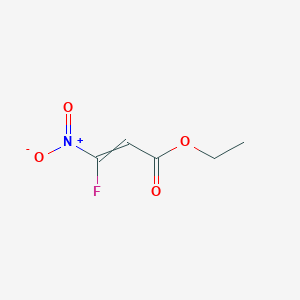
2-Methyl-N-phenylhex-5-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-phenylhex-5-enamide is an organic compound with the molecular formula C₁₃H₁₇NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structure, which includes a phenyl group attached to the nitrogen atom and a hex-5-enamide chain with a methyl substitution at the second position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-phenylhex-5-enamide can be achieved through various methods. One common approach involves the reaction of 2-methylhex-5-enoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, electrosynthesis methods have been explored for the preparation of amides, offering a greener and more sustainable approach .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-phenylhex-5-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-N-phenylhex-5-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-phenylhex-5-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-phenylhex-5-enamide: Similar structure but lacks the methyl substitution at the second position.
2-Methyl-N-phenylpent-4-enamide: Similar structure but with a shorter carbon chain.
2-Methyl-N-phenylhept-6-enamide: Similar structure but with a longer carbon chain
Uniqueness
2-Methyl-N-phenylhex-5-enamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the second position can affect the compound’s steric and electronic properties, distinguishing it from other similar amides .
Propiedades
Número CAS |
114662-84-9 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-methyl-N-phenylhex-5-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-4-8-11(2)13(15)14-12-9-6-5-7-10-12/h3,5-7,9-11H,1,4,8H2,2H3,(H,14,15) |
Clave InChI |
OYKDGPHGANWZMH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)C(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


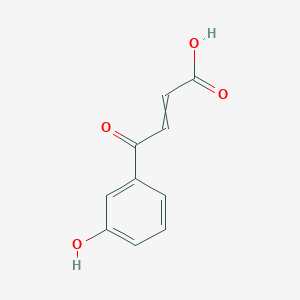
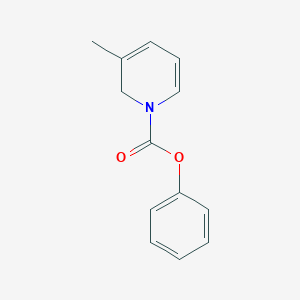
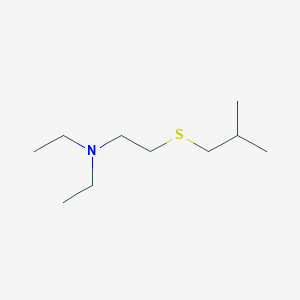

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
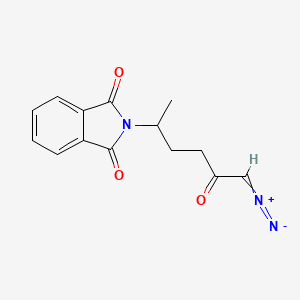
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
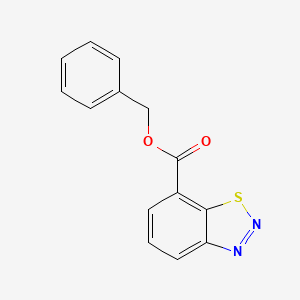
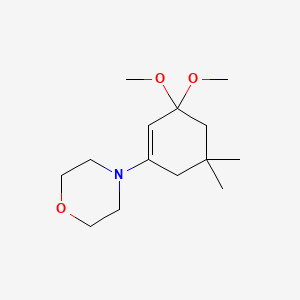
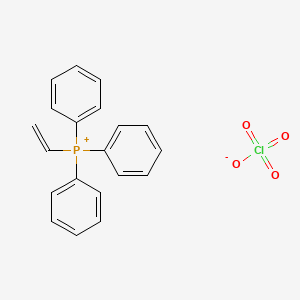
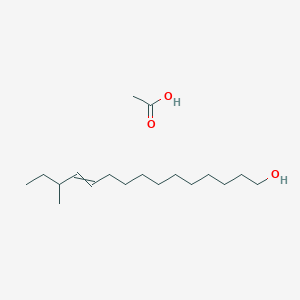
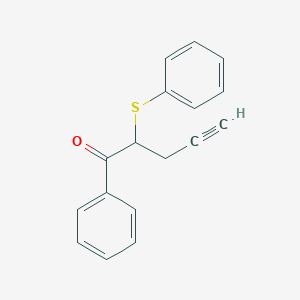
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
